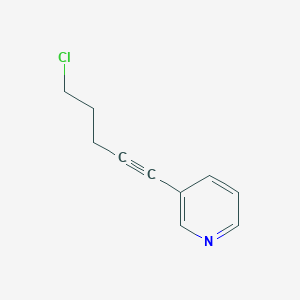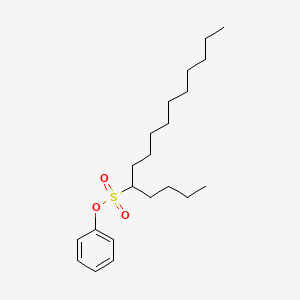
Phenyl pentadecane-5-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl pentadecane-5-sulfonate is an organic compound with the molecular formula C21H36O3S. It is known for its versatility and is used in various applications, including laboratory experiments, pharmaceuticals, and industrial processes. This compound is characterized by its excellent solubility in water and a wide range of organic solvents, high stability, and low melting point.
准备方法
Synthetic Routes and Reaction Conditions: Phenyl pentadecane-5-sulfonate can be synthesized through the conversion of phenols to their benzene sulfonate esters using N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride. This method is favored due to its mild reaction conditions, shorter reaction time, excellent yield, and easy-to-handle reagents .
Industrial Production Methods: An innovative method for the production of phenyl pentadecane involves the hydrogenation of cardanol under ambient pressure. This approach is more environmentally friendly compared to traditional methods.
化学反应分析
Types of Reactions: Phenyl pentadecane-5-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Strongly basic nucleophilic reagents are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
科学研究应用
Phenyl pentadecane-5-sulfonate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a surfactant in different chemical reactions.
Biology: It is used in studies related to micellar structures and growth, which are crucial for understanding surfactant behaviors.
Industry: It is used in the production of biobased linear alkyl-benzene and in the development of water-soluble pH and cation chemosensors.
作用机制
The mechanism of action of phenyl pentadecane-5-sulfonate involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The compound can form a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons . This mechanism allows the compound to exert its effects in various chemical reactions.
相似化合物的比较
Phenyl pentadecane-5-sulfonate can be compared with other similar compounds such as:
Sodium p-n-dodecylbenzenesulfonate: Known for its micellar structure and growth studies.
Phenyl areneselenosulfonates: Highly photosensitive and can undergo photodecomposition.
Phenyl selenosulfide: Shows enhanced electrochemical performance in rechargeable lithium batteries.
Uniqueness: this compound stands out due to its excellent solubility, high stability, and low melting point, making it an ideal choice for a variety of applications.
属性
CAS 编号 |
198217-75-3 |
|---|---|
分子式 |
C21H36O3S |
分子量 |
368.6 g/mol |
IUPAC 名称 |
phenyl pentadecane-5-sulfonate |
InChI |
InChI=1S/C21H36O3S/c1-3-5-7-8-9-10-11-15-19-21(18-6-4-2)25(22,23)24-20-16-13-12-14-17-20/h12-14,16-17,21H,3-11,15,18-19H2,1-2H3 |
InChI 键 |
YEARMHHWICTKJM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCC)S(=O)(=O)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


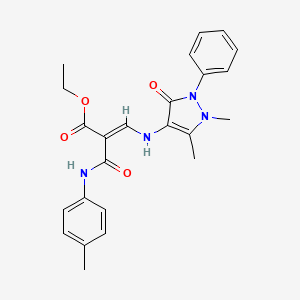

![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)

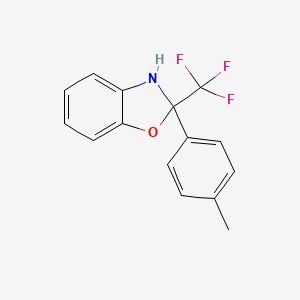
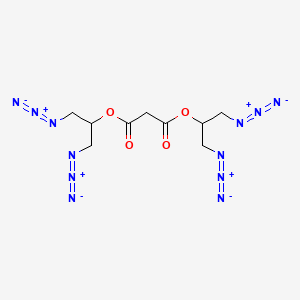
![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)

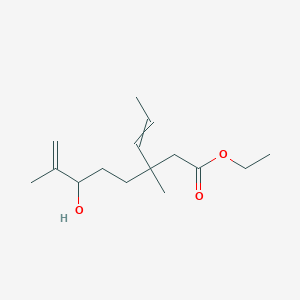
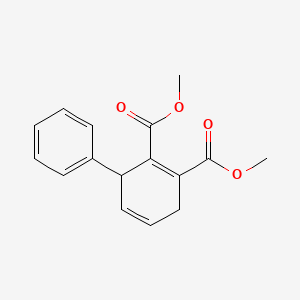
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)

